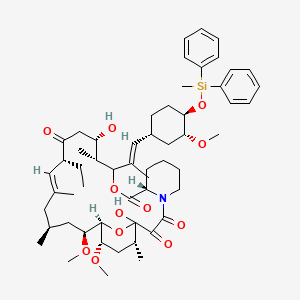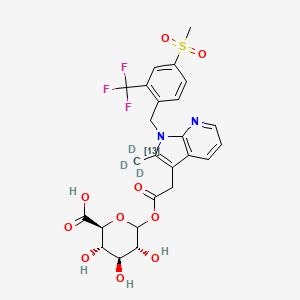![molecular formula C18H13ClFN5O4 B13854297 2-((6-Chloro-1',3-dimethyl-2,2',4,6'-tetraoxo-1',3,4,6'-tetrahydro-2H-[1,4'-bipyrimidin]-3'(2'H)-yl)methyl)-4-fluorobenzonitrile](/img/structure/B13854297.png)
2-((6-Chloro-1',3-dimethyl-2,2',4,6'-tetraoxo-1',3,4,6'-tetrahydro-2H-[1,4'-bipyrimidin]-3'(2'H)-yl)methyl)-4-fluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6-Chloro-1’,3-dimethyl-2,2’,4,6’-tetraoxo-1’,3,4,6’-tetrahydro-2H-[1,4’-bipyrimidin]-3’(2’H)-yl)methyl)-4-fluorobenzonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated bipyrimidinyl core, a fluorinated benzonitrile moiety, and multiple oxo groups, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Chloro-1’,3-dimethyl-2,2’,4,6’-tetraoxo-1’,3,4,6’-tetrahydro-2H-[1,4’-bipyrimidin]-3’(2’H)-yl)methyl)-4-fluorobenzonitrile typically involves multi-step organic synthesis. The process begins with the preparation of the bipyrimidinyl core, followed by the introduction of the chlorinated and fluorinated groups. Common reagents used in these steps include chlorinating agents, fluorinating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-((6-Chloro-1’,3-dimethyl-2,2’,4,6’-tetraoxo-1’,3,4,6’-tetrahydro-2H-[1,4’-bipyrimidin]-3’(2’H)-yl)methyl)-4-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while substitution could introduce new functional groups, leading to a variety of derivatives with different properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic properties, including its ability to modulate biological pathways or target specific proteins.
Industry: Its chemical properties may make it useful in the development of new materials, coatings, or other industrial applications.
Wirkmechanismus
The mechanism by which 2-((6-Chloro-1’,3-dimethyl-2,2’,4,6’-tetraoxo-1’,3,4,6’-tetrahydro-2H-[1,4’-bipyrimidin]-3’(2’H)-yl)methyl)-4-fluorobenzonitrile exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **6-Chloro-1’,3-dimethyl-2,2’,4,6’-tetraoxo-1’,3,4,6’-tetrahydro-2H-[1,4’-bipyrimidin]-3’(2’H)-yl)methyl)-4-fluorobenzonitrile
- 1-Chloro-2,4-difluoro-5-methoxybenzene
Uniqueness
What sets 2-((6-Chloro-1’,3-dimethyl-2,2’,4,6’-tetraoxo-1’,3,4,6’-tetrahydro-2H-[1,4’-bipyrimidin]-3’(2’H)-yl)methyl)-4-fluorobenzonitrile apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement may confer distinct chemical reactivity, biological activity, or physical properties, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C18H13ClFN5O4 |
|---|---|
Molekulargewicht |
417.8 g/mol |
IUPAC-Name |
2-[[6-(6-chloro-3-methyl-2,4-dioxopyrimidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile |
InChI |
InChI=1S/C18H13ClFN5O4/c1-22-16(27)7-14(25-13(19)6-15(26)23(2)18(25)29)24(17(22)28)9-11-5-12(20)4-3-10(11)8-21/h3-7H,9H2,1-2H3 |
InChI-Schlüssel |
WLPAZJPUUVKVHL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3C(=CC(=O)N(C3=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-(4-methoxy-phenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B13854248.png)
![(4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13854257.png)






